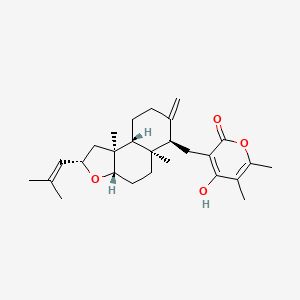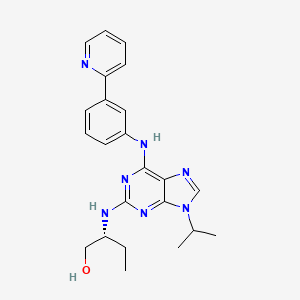![molecular formula C25H27N3O3 B1193721 N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine](/img/structure/B1193721.png)
N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine
Übersicht
Beschreibung
VBIT-12 ist eine chemische Verbindung, die für ihre Rolle als potenter Inhibitor des spannungsabhängigen anionenselektiven Kanals 1 (VDAC1) bekannt ist. VDAC1 ist ein Protein, das sich in der äußeren mitochondrialen Membran befindet und an der Regulierung des metabolischen und energetischen Cross-Talks zwischen Mitochondrien und dem Rest der Zelle beteiligt ist. VBIT-12 wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei neurodegenerativen Erkrankungen und Erkrankungen mit mitochondrialer Dysfunktion .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von VBIT-12 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die wichtigsten Schritte umfassen:
Bildung des Piperidinrings: Die Synthese beginnt mit der Bildung einer Piperidinringstruktur, die ein häufiges Gerüst in vielen bioaktiven Molekülen ist.
Einführung von funktionellen Gruppen: An den Piperidinring werden verschiedene funktionelle Gruppen eingeführt, um seine biologische Aktivität zu verstärken. Dazu gehört die Addition einer Naphthalenylmethylgruppe und einer Phenylaminogruppe.
Abschließende Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des modifizierten Piperidinrings mit Glycin zur Bildung des vollständigen VBIT-12-Moleküls
Industrielle Produktionsmethoden
Die industrielle Produktion von VBIT-12 folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Dazu gehört die Verwendung von Hochdurchsatzreaktoren und automatisierten Systemen, um Konsistenz und Effizienz zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig gesteuert, um die Ausbeute und Reinheit zu maximieren, und das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um die Industriestandards zu erfüllen .
Wissenschaftliche Forschungsanwendungen
VBIT-12 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Neurodegenerative Erkrankungen: VBIT-12 wurde auf sein Potenzial untersucht, den neuronalen Zelltod bei Erkrankungen wie Alzheimer-Krankheit und Amyotropher Lateralsklerose (ALS) zu schützen. .
Mitochondrienstudien: VBIT-12 wird verwendet, um die Rolle von VDAC1 in der mitochondrialen Funktion und seinen Einfluss auf den Zellstoffwechsel und die Energieproduktion zu untersuchen.
Wirkmechanismus
VBIT-12 entfaltet seine Wirkung, indem es VDAC1 spezifisch hemmt. VDAC1 ist ein Kanal, der den Fluss von Ionen und Metaboliten über die äußere mitochondriale Membran steuert. Durch die Hemmung von VDAC1 verhindert VBIT-12 die Oligomerisierung von VDAC1, ein Schlüssels Schritt bei der Initiierung der Apoptose. Diese Hemmung trägt dazu bei, Zellen vor programmiertem Zelltod und damit verbundenen Prozessen wie der Produktion von reaktiven Sauerstoffspezies (ROS) und erhöhten cytosolischen Kalziumspiegeln zu schützen .
Wirkmechanismus
- VBIT-12 primarily targets the voltage-dependent anion channel 1 (VDAC1). VDAC1 is a multi-functional channel located at the outer mitochondrial membrane. It acts as a mitochondrial gatekeeper, controlling metabolic and energetic communication between mitochondria and the rest of the cell. Additionally, VDAC1 plays a crucial role in mitochondria-mediated apoptosis .
- VBIT-12 directly interacts with purified VDAC1. By doing so, it reduces the channel conductance of VDAC1 and prevents its oligomerization. This inhibition of VDAC1 oligomerization leads to downstream effects, including the prevention of apoptosis and associated processes such as reactive oxygen species (ROS) production and increased cytosolic calcium levels .
- VDAC1 is involved in various cellular pathways, including energy metabolism, transport of metabolites, and apoptosis. By inhibiting VDAC1 oligomerization, VBIT-12 impacts these pathways, potentially altering cellular homeostasis and survival .
- The molecular and cellular effects of VBIT-12’s action include preventing apoptosis by modulating VDAC1 function. In neuronal cultures, VBIT-12 rescued cell death induced by mutant superoxide dismutase 1 (SOD1), a protein associated with amyotrophic lateral sclerosis (ALS). Additionally, VBIT-12 administration improved muscle endurance in mutant SOD1G93A mice, suggesting its potential as an ALS therapy .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine plays a crucial role in biochemical reactions by inhibiting the conductance of voltage-dependent anion channel 1 (VDAC1) in synthetic lipid membranes . VDAC1 is a protein that forms channels in the outer mitochondrial membrane, facilitating the exchange of ions and metabolites between the mitochondria and the cytoplasm. By inhibiting VDAC1, this compound affects the mitochondrial function and cellular metabolism. The compound interacts with VDAC1 by binding to its specific sites, thereby blocking the channel’s conductance and altering the flow of ions and metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with VDAC1. The compound binds to specific sites on VDAC1, inhibiting its conductance and altering the flow of ions and metabolites across the mitochondrial membrane . This inhibition can lead to changes in mitochondrial membrane potential, affecting the production of ATP and the overall energy balance within the cell. Additionally, the compound’s impact on ion exchange can influence calcium signaling pathways, which are critical for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VBIT-12 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperidine Ring: The synthesis begins with the formation of a piperidine ring structure, which is a common scaffold in many bioactive molecules.
Introduction of Functional Groups: Various functional groups are introduced to the piperidine ring to enhance its biological activity. This includes the addition of a naphthalenylmethyl group and a phenylamino group.
Final Coupling Reaction: The final step involves coupling the modified piperidine ring with glycine to form the complete VBIT-12 molecule
Industrial Production Methods
Industrial production of VBIT-12 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity, and the final product undergoes rigorous quality control to meet industry standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
VBIT-12 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: VBIT-12 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an VBIT-12 zu modifizieren, was seine biologische Aktivität möglicherweise verändert.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden bei Substitutionsreaktionen eingesetzt.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion desoxygenierte Verbindungen erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Analoga mit unterschiedlichen funktionellen Gruppen führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
VBIT-4: Ein weiterer potenter Inhibitor von VDAC1, ähnlich wie VBIT-12, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.
Erastin: Eine Verbindung, die auf VDAC1 abzielt, aber Ferroptose induziert, eine Form des Zelltods, die sich von der Apoptose unterscheidet.
DIDS (4,4'-Diisothiocyanatostilben-2,2'-disulfonsäure): Ein allgemeiner Inhibitor von Anionenkanälen, einschließlich VDAC1, aber weniger spezifisch als VBIT-12
Einzigartigkeit von VBIT-12
VBIT-12 ist einzigartig in seiner hohen Spezifität für VDAC1 und seiner Fähigkeit, die VDAC1-Oligomerisierung zu verhindern, ohne andere Zellprozesse zu beeinflussen. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung der mitochondrialen Funktion und die Entwicklung gezielter Therapien für Krankheiten, die mit mitochondrialer Dysfunktion einhergehen .
Eigenschaften
IUPAC Name |
2-[[4-anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDHWOWCHGYSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)NCC(=O)O)NC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does VBIT-12 interact with its target and what are the downstream effects?
A1: VBIT-12 directly targets the Voltage-Dependent Anion Channel 1 (VDAC1) located on the outer mitochondrial membrane. [, ] Specifically, it inhibits VDAC1 oligomerization, a process linked to the formation of the mitochondrial permeability transition pore (mPTP). [] By preventing mPTP opening, VBIT-12 helps maintain mitochondrial integrity, reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential. [] This, in turn, can protect cells from apoptosis and alleviate damage associated with mitochondrial dysfunction.
Q2: What is the in vitro and in vivo efficacy of VBIT-12 in models of disease?
A2: In vitro, VBIT-12 demonstrated the ability to rescue neuronal cell death induced by mutant SOD1, a protein implicated in Amyotrophic Lateral Sclerosis (ALS). [] In vivo, while VBIT-12 administration did not improve survival in a mouse model of ALS (SOD1G93A mice), it significantly enhanced muscle endurance. [] Additionally, in a mouse model of alcoholic liver disease, VBIT-12 administration, as well as genetic knockdown of Pgam5 (a protein promoting VDAC1 oligomerization), mitigated liver damage, inflammation, and oxidative stress. []
Q3: What are the potential applications of VBIT-12 based on current research?
A3: Based on its mechanism of action and observed effects, VBIT-12 holds promise as a potential therapeutic agent for diseases characterized by mitochondrial dysfunction. [, ] This includes neurodegenerative diseases like ALS, as well as conditions like alcoholic liver disease where mitochondrial damage plays a critical role. [, ] Further research is necessary to fully elucidate its therapeutic potential and determine its efficacy and safety profile in humans.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B1193655.png)

![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)
![4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)
